molecular formula C17H16N4O5S B2580665 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate CAS No. 453515-92-9

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No. B2580665
CAS RN: 453515-92-9
M. Wt: 388.4
InChI Key: FKNBFDJDIAQMFR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzotriazine ring attached to a benzoate group via a methyl link .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzotriazine derivatives are known to participate in a variety of chemical reactions, often serving as intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” have a molecular formula of C10H9N3O3 and an average mass of 219.197 Da .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

Safety and hazard information would depend on the specific compound and its properties. Some similar compounds are known to be irritants .

Future Directions

The future directions for this compound would depend on its potential applications. Benzotriazine derivatives have been studied for their potential use in various fields, including pharmaceuticals and organic synthesis .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-20(2)27(24,25)13-9-7-12(8-10-13)17(23)26-11-21-16(22)14-5-3-4-6-15(14)18-19-21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNBFDJDIAQMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

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